(2-(3-Methylthiophen-2-yl)cyclopropyl)methanamine
Description
(2-(3-Methylthiophen-2-yl)cyclopropyl)methanamine is a cyclopropane-containing methanamine derivative featuring a 3-methylthiophen-2-yl substituent. The cyclopropane ring introduces significant steric strain, which often enhances binding affinity to biological targets by restricting conformational flexibility .
Properties
Molecular Formula |
C9H13NS |
|---|---|
Molecular Weight |
167.27 g/mol |
IUPAC Name |
[2-(3-methylthiophen-2-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H13NS/c1-6-2-3-11-9(6)8-4-7(8)5-10/h2-3,7-8H,4-5,10H2,1H3 |
InChI Key |
VVLUPAIOIWRZFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2CC2CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Methylthiophen-2-yl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of 3-methylthiophene with a cyclopropyl halide under basic conditions to form the cyclopropyl derivative. This intermediate is then subjected to reductive amination using a suitable amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of (2-(3-Methylthiophen-2-yl)cyclopropyl)methanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-(3-Methylthiophen-2-yl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
(2-(3-Methylthiophen-2-yl)cyclopropyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (2-(3-Methylthiophen-2-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
*Inferred based on cyclopropane core and substituents.
Key Observations :
Key Observations :
Spectroscopic Characterization
Table 3: NMR and HRMS Data Comparison
Key Observations :
- Fluorine and Methoxy Groups : Distinctive splitting patterns (e.g., doublets in 1H NMR) and carbon shifts (e.g., 161.2 ppm for C-F in compound 35 ) aid in structural confirmation.
- Chiral Centers : Compounds like (+)-20 exhibit optical activity ([α]D20 = -39.0°), critical for enantioselective receptor interactions .
Table 4: Pharmacological Profiles
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
